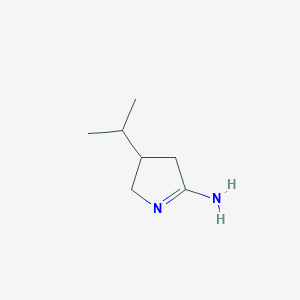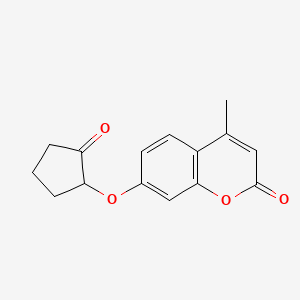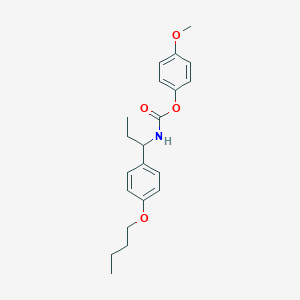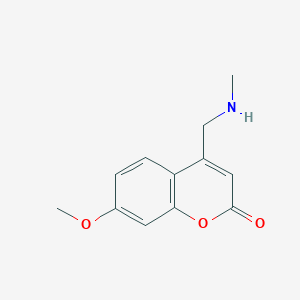
4-Methylaminomethyl-7-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylaminomethyl-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylaminomethyl-7-methoxycoumarin typically involves multiple steps. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride to produce m-(N-methoxycarbonylamino)phenol. This intermediate is then condensed with acetoacetic ester in the presence of sulfuric acid to form 7-(N-methoxycarbonyl-amino)-4-methylcoumarin. Finally, heating this compound with concentrated alkali and subsequent acidification yields this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methylaminomethyl-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxy and amino derivatives, which can further be utilized in different applications.
Scientific Research Applications
4-Methylaminomethyl-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: The compound is employed in studying enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methylaminomethyl-7-methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial growth by disrupting the cell membrane and interfering with essential cellular processes . In biological systems, it may interact with enzymes and proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-methylcoumarin
- 4-Methyl-7-hydroxycoumarin
- 4-Methyl-7-amino-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 4-methylaminomethyl-7-methoxycoumarin stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aminomethyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7-methoxy-4-(methylaminomethyl)chromen-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-7-8-5-12(14)16-11-6-9(15-2)3-4-10(8)11/h3-6,13H,7H2,1-2H3 |
InChI Key |
GWMGUFTYUOYYQV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


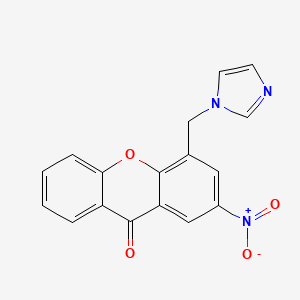
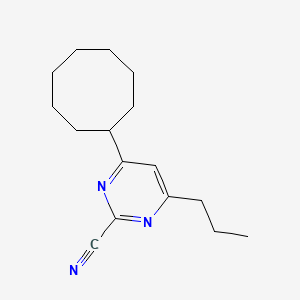
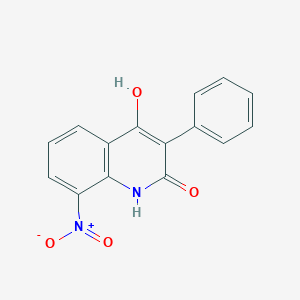
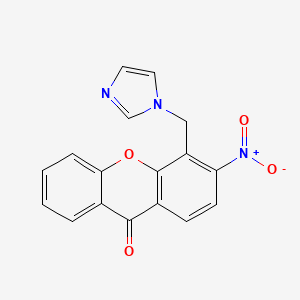


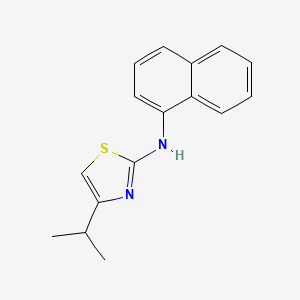
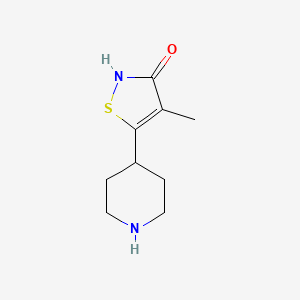
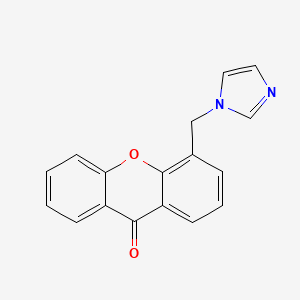

![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)
